molecular formula C19H14N2O7 B5056414 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B5056414
M. Wt: 382.3 g/mol
InChI Key: ZGKBXKWGGVUBAX-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is an organic compound that features both a nitrophenyl group and a dioxoisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its nitrophenyl group can serve as a chromophore, allowing for easy detection and quantification in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction products (amines) can be explored for their pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes that catalyze oxidation and reduction reactions, modulating their activities.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate: shares similarities with other nitrophenyl and dioxoisoindolyl compounds.

    4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.

    Phthalic anhydride: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7/c22-16(12-5-7-13(8-6-12)21(26)27)11-28-17(23)9-10-20-18(24)14-3-1-2-4-15(14)19(20)25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKBXKWGGVUBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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